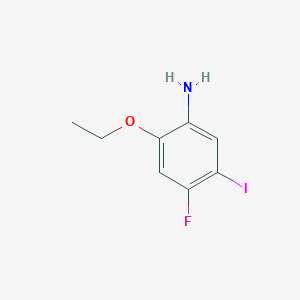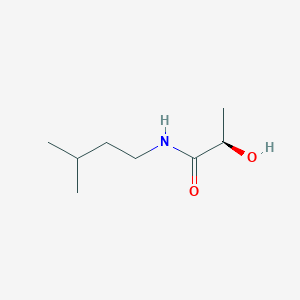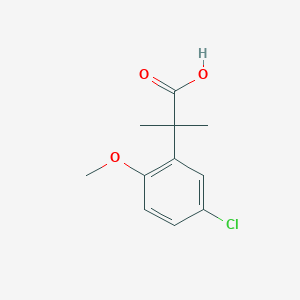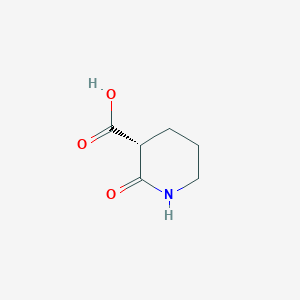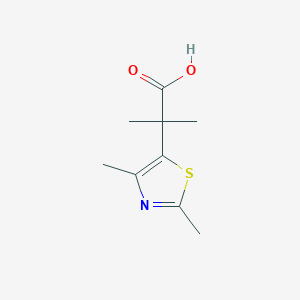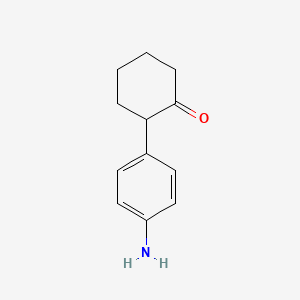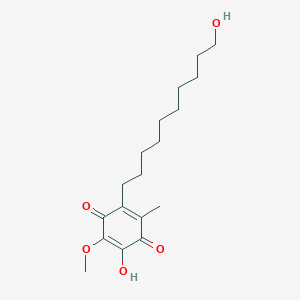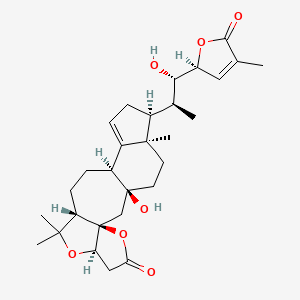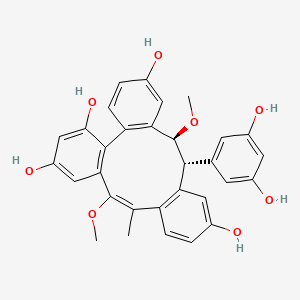![molecular formula C12H23IO B13060490 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane](/img/structure/B13060490.png)
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane is an organic compound with the molecular formula C12H23IO. It is characterized by the presence of an iodine atom attached to a cycloheptane ring, which is further substituted with a 3-methylbutan-2-yloxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane typically involves the iodination of a cycloheptane derivative followed by the introduction of the 3-methylbutan-2-yloxy group. One common method involves the reaction of cycloheptanol with iodine in the presence of a base to form the iodo derivative. This is followed by the reaction with 3-methylbutan-2-ol under acidic conditions to introduce the 3-methylbutan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of cycloheptanol, cycloheptylamine, or cycloheptylthiol.
Oxidation: Formation of cycloheptanone or cycloheptanoic acid.
Reduction: Formation of cycloheptane derivatives.
Aplicaciones Científicas De Investigación
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the cycloheptane ring and 3-methylbutan-2-yloxy group can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Iodo-2-methoxynaphthalene
- 1-Iodo-2-methoxybenzene
- 1-Iodo-2-methoxycyclohexane
Uniqueness
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane is unique due to its specific substitution pattern and the presence of both an iodine atom and a bulky 3-methylbutan-2-yloxy group. This combination imparts distinct reactivity and interaction profiles compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H23IO |
|---|---|
Peso molecular |
310.21 g/mol |
Nombre IUPAC |
1-iodo-2-(3-methylbutan-2-yloxy)cycloheptane |
InChI |
InChI=1S/C12H23IO/c1-9(2)10(3)14-12-8-6-4-5-7-11(12)13/h9-12H,4-8H2,1-3H3 |
Clave InChI |
QNHGQFDHLLXKQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)OC1CCCCCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)
![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
